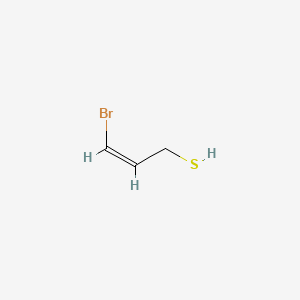
(2Z)-3-bromoprop-2-ene-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-bromoprop-2-ene-1-thiol: is an organic compound characterized by the presence of a bromine atom, a thiol group, and a double bond in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-bromoprop-2-ene-1-thiol can be achieved through several methods. One common approach involves the bromomethylation of thiols using paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) as a bromine source . This method is advantageous as it minimizes the generation of highly toxic byproducts.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of thiols with brominating agents under controlled conditions to ensure high yield and purity. The use of hydrogen bromide gas or concentrated aqueous hydrobromic acid along with a formaldehyde source is common in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: (2Z)-3-bromoprop-2-ene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding alkene.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alkenes.
Substitution: Various substituted alkenes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (2Z)-3-bromoprop-2-ene-1-thiol is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds and heterocycles .
Biology: In biological research, this compound is used to study the reactivity of thiol groups and their interactions with other biomolecules.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2Z)-3-bromoprop-2-ene-1-thiol involves its reactivity with nucleophiles and electrophiles. The thiol group can form covalent bonds with various molecular targets, while the bromine atom can participate in substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Uniqueness: (2Z)-3-bromoprop-2-ene-1-thiol is unique due to its combination of a bromine atom, a thiol group, and a double bond, which imparts distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C3H5BrS |
|---|---|
Poids moléculaire |
153.04 g/mol |
Nom IUPAC |
(Z)-3-bromoprop-2-ene-1-thiol |
InChI |
InChI=1S/C3H5BrS/c4-2-1-3-5/h1-2,5H,3H2/b2-1- |
Clé InChI |
GGQUOESKWZAONO-UPHRSURJSA-N |
SMILES isomérique |
C(/C=C\Br)S |
SMILES canonique |
C(C=CBr)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490157.png)
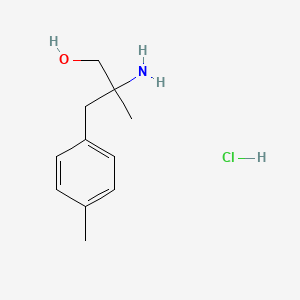
![3-[(4-fluorophenyl)methyl]cyclobutan-1-amine hydrochloride, Mixture of diastereomers](/img/structure/B13490170.png)
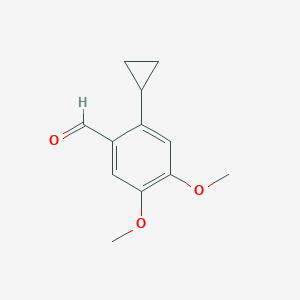

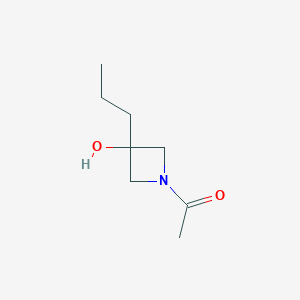
![tert-butyl N-[2-(5-iodothiophen-2-yl)ethyl]carbamate](/img/structure/B13490199.png)


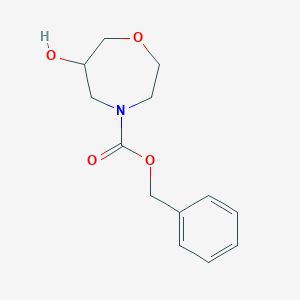
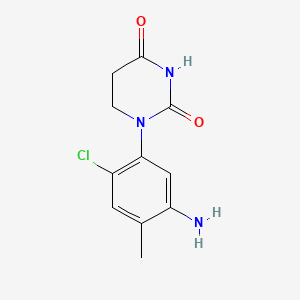
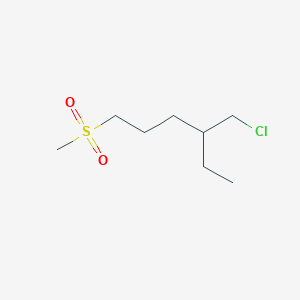
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid](/img/structure/B13490224.png)
